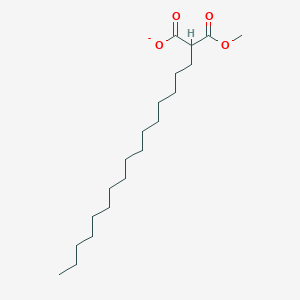![molecular formula C20H32O3 B14652958 Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- CAS No. 52122-72-2](/img/structure/B14652958.png)
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C20H32O3 It is known for its unique structure, which includes a dodecyloxy group and a hydroxyphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- typically involves the reaction of 4-hydroxyacetophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-(dodecyloxy)-2-hydroxybenzoic acid.
Reduction: Formation of 1-[4-(dodecyloxy)-2-hydroxyphenyl]ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(decyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(hexyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(butoxy)-2-hydroxyphenyl)ethanone
Uniqueness
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is unique due to its long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring enhanced lipophilicity and membrane permeability.
Propiedades
Número CAS |
52122-72-2 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-(4-dodecoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-13-14-19(17(2)21)20(22)16-18/h13-14,16,22H,3-12,15H2,1-2H3 |
Clave InChI |
TUXDQGNVTATORJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


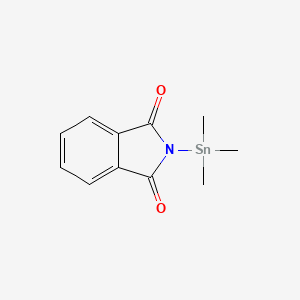
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
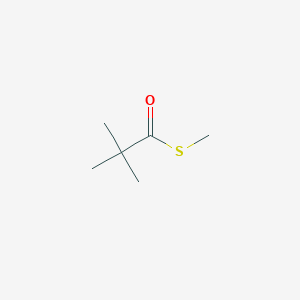

![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
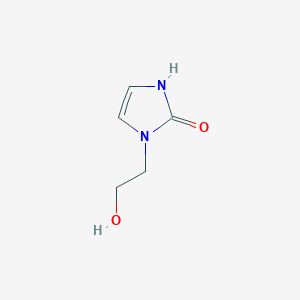
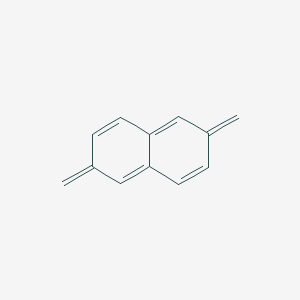
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
